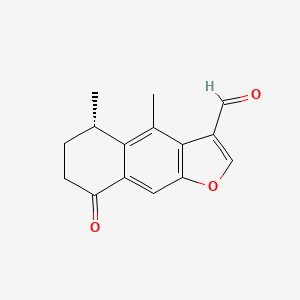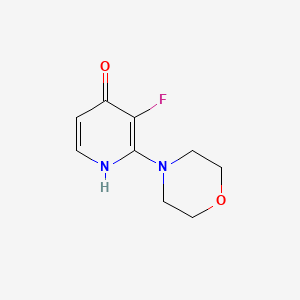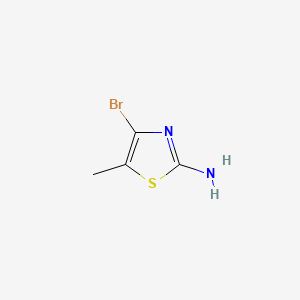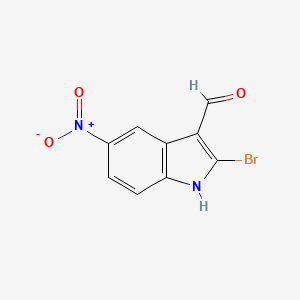
2-Bromo-5-nitro-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Bromo-5-nitro-1H-indole-3-carbaldehyde” is a chemical compound with the molecular formula C9H5BrN2O3 . It has a molecular weight of 269.05 . The compound is a yellow solid at room temperature .
Molecular Structure Analysis
The molecular structure of “2-Bromo-5-nitro-1H-indole-3-carbaldehyde” is represented by the linear formula C9H5BrN2O3 . More detailed structural analysis would require additional data such as NMR or X-ray crystallography results.Chemical Reactions Analysis
While specific chemical reactions involving “2-Bromo-5-nitro-1H-indole-3-carbaldehyde” are not available, indole derivatives are known to be involved in various types of reactions. For instance, they can participate in multicomponent reactions (MCRs), which are one-step convergent strategies where multiple starting materials combine through covalent bonds to afford a single product .Physical And Chemical Properties Analysis
“2-Bromo-5-nitro-1H-indole-3-carbaldehyde” is a yellow solid at room temperature . It has a molecular weight of 269.05 . It is stored at a temperature between 0-5°C .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Thermal Analysis
2-Bromo-5-nitro-1H-indole-3-carbaldehyde derivatives have been utilized in crystal structure analysis. A study by Barakat et al. (2017) examined the intermolecular interactions in the crystal structure of an indole derivative, revealing short intermolecular connections and atom-to-atom interaction percentages through Hirshfeld surface analysis and thermal stability up to 215 °C (Barakat et al., 2017).
Hydrogen Bonding and Molecular Structure
5-Bromo-1H-indole-3-carbaldehyde derivatives, as studied by Ali et al. (2005), display a pairing of molecules via aminocarbonyl hydrogen bonds, forming ribbons when linked with adjacent pairs. This study highlights the molecular structure and bonding characteristics (Ali, Halim, & Ng, 2005).
Catalysis and Organic Synthesis
In organic synthesis, these compounds have been used in gold-catalyzed cycloisomerizations, as explored by Kothandaraman et al. (2011). This method is operationally simple and efficient for a variety of substrates, offering an insight into catalytic processes involving indole derivatives (Kothandaraman, Mothe, Toh, & Chan, 2011).
Antibacterial Activities
The derivative's role in antibacterial activities was investigated by Carrasco et al. (2020), where indole-3-carbaldehyde semicarbazone derivatives displayed inhibitory activities against various bacteria, offering a potential avenue for developing new antibacterial agents (Carrasco et al., 2020).
Alkaloid Isolation from Marine Sponges
In the field of natural products, derivatives have been isolated from marine sponges, as shown by McKay et al. (2002). This research contributes to the discovery of new compounds from marine sources (McKay, Carroll, Quinn, & Hooper, 2002).
Synthesis of Substituted Indoles
Research by Yamada et al. (2009) demonstrated the use of 1-methoxy-6-nitroindole-3-carbaldehyde as a building block for synthesizing trisubstituted indoles, showcasing its versatility in chemical synthesis (Yamada, Yamada, Shiraishi, Tomioka, & Somei, 2009).
Synthesis of Gamma-Carboline Derivatives
Zhang and Larock (2003) used N-substituted 2-bromo-1H-indole-3-carboxaldehydes for palladium-catalyzed intramolecular annulations, yielding gamma-carboline derivatives. This study is significant for understanding the synthesis of complex organic structures (Zhang & Larock, 2003).
Zukünftige Richtungen
The future directions for “2-Bromo-5-nitro-1H-indole-3-carbaldehyde” and similar compounds lie in their potential applications in the field of medicinal and pharmaceutical chemistry . Their role as precursors for the synthesis of various heterocyclic derivatives makes them valuable for the development of new drugs and therapies .
Eigenschaften
IUPAC Name |
2-bromo-5-nitro-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O3/c10-9-7(4-13)6-3-5(12(14)15)1-2-8(6)11-9/h1-4,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFYKVNGTHUQOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=C(N2)Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700076 |
Source


|
| Record name | 2-Bromo-5-nitro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-nitro-1H-indole-3-carbaldehyde | |
CAS RN |
1246471-79-3 |
Source


|
| Record name | 2-Bromo-5-nitro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methyl-1-propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B580938.png)
![8-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B580939.png)
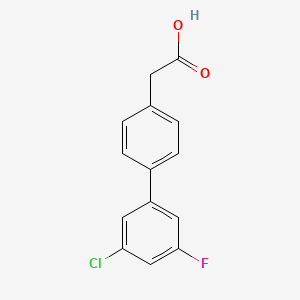
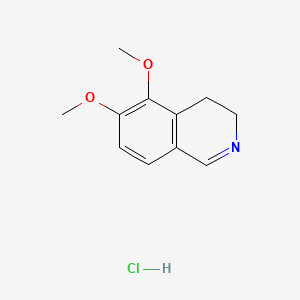
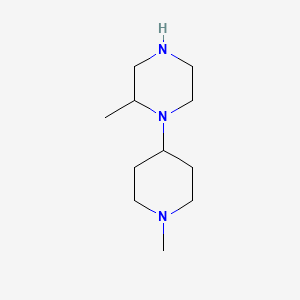

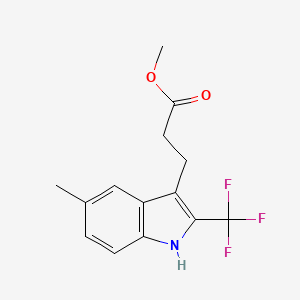
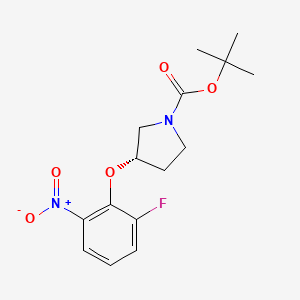
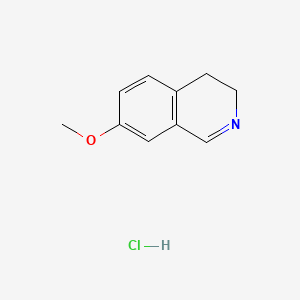
![tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B580953.png)
![5-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B580954.png)
